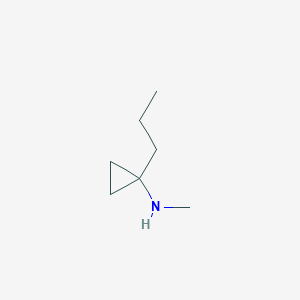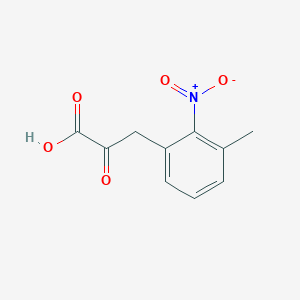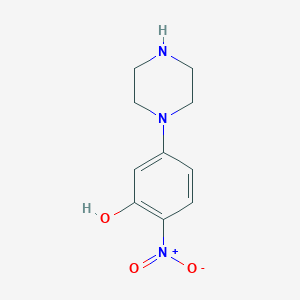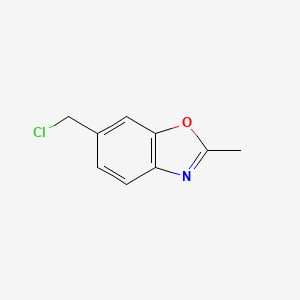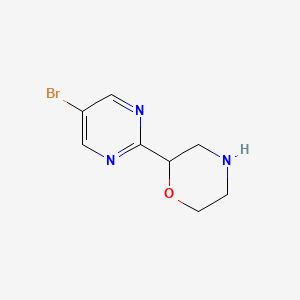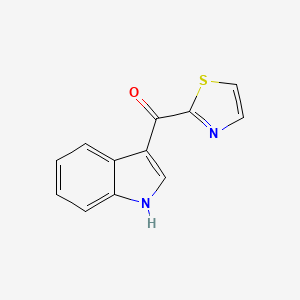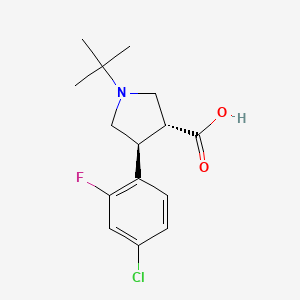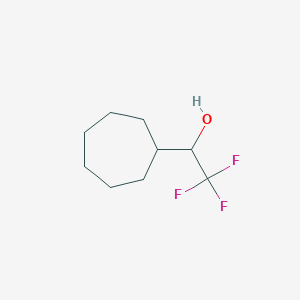
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cycloheptyl group attached to a trifluoromethylated ethan-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-2,2,2-trifluoroethan-1-ol typically involves the reaction of cycloheptanone with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides
Major Products
Oxidation: Cycloheptyl trifluoroacetone or cycloheptyl trifluoroacetic acid
Reduction: Cycloheptyl trifluoroethane
Substitution: Cycloheptyl trifluoroethyl halides
Applications De Recherche Scientifique
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cycloheptyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol
- 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol
- 1-Cyclooctyl-2,2,2-trifluoroethan-1-ol
Uniqueness
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs
Propriétés
Formule moléculaire |
C9H15F3O |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1-cycloheptyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)8(13)7-5-3-1-2-4-6-7/h7-8,13H,1-6H2 |
Clé InChI |
MTYNWKANVRUABJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


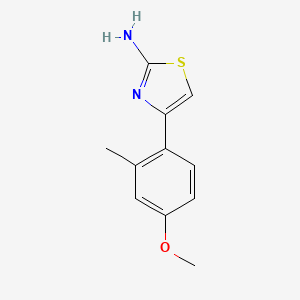

![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)
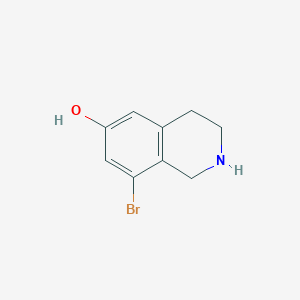
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
